molecular formula C14H9ClN2O B1368584 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine CAS No. 760193-01-9

2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine

Cat. No. B1368584
M. Wt: 256.68 g/mol
InChI Key: GPRSVZVIYIGSED-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine”, pyridines can be synthesized through various methods . For instance, one study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Scientific Research Applications

Synthesis and Molecular Structure

Biological Evaluation

Chemical Reactions and Pharmacological Activities

Insecticidal Activity

Future Directions

While there isn’t specific information on the future directions of “2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine”, pyridines and their derivatives continue to be an area of interest in the pharmaceutical and agrochemical industries due to their diverse biological activities .

properties

IUPAC Name

3-[2-(2-chloropyridin-3-yl)-2-oxoethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-14-12(5-2-6-17-14)13(18)8-10-3-1-4-11(7-10)9-16/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRSVZVIYIGSED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CC(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641780
Record name 3-[2-(2-Chloropyridin-3-yl)-2-oxoethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine

CAS RN

760193-01-9
Record name 3-[2-(2-Chloropyridin-3-yl)-2-oxoethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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